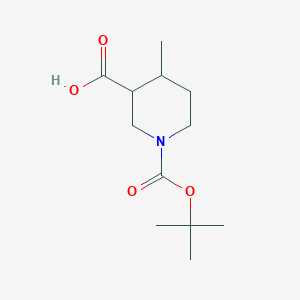

1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

Description

Structural Elucidation of 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic Acid

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound reveals a complex three-dimensional arrangement centered around a six-membered piperidine heterocycle. Crystallographic analysis demonstrates that the compound adopts a chair conformation with specific stereochemical preferences that minimize steric strain while maximizing stabilizing interactions. The stereochemical configuration significantly influences the compound's physical and chemical properties, with different diastereomers exhibiting distinct conformational behaviors and reactivity patterns.

Piperidine Ring Conformational Analysis

The piperidine ring system in this compound predominantly adopts a chair conformation with well-defined geometric parameters. Crystallographic studies reveal a puckering amplitude Q of 0.5505(16) Å with θ = 179.17(18)° and φ = 90(11)°, indicating an ideal chair geometry with minimal deviation from planarity. The six-membered heterocycle maintains this conformation due to the tetrahedral geometry around the nitrogen atom, where the lone pair occupies an axial position while the tert-butoxycarbonyl group extends equatorially.

Computational analysis using quantum mechanical calculations demonstrates that the chair conformation is thermodynamically favored by approximately 1.8 kcal/mol compared to alternative conformations. The conformational stability is enhanced by the absence of significant 1,3-diaxial interactions, which would otherwise destabilize the structure. Nuclear magnetic resonance spectroscopy provides additional evidence for the chair conformation through characteristic coupling patterns, with large couplings (approximately 11 Hz) observed between axial-axial protons and smaller couplings (approximately 3 Hz) between axial-equatorial protons.

The influence of the nitrogen atom's hybridization state on ring conformation has been extensively studied through comparison with related piperidine derivatives. When the nitrogen maintains sp³ hybridization, the chair conformation is strongly preferred, while sp² character at nitrogen can lead to distortion toward half-chair or boat conformations. In this compound, the nitrogen atom remains essentially tetrahedral, ensuring conformational stability.

tert-Butoxycarbonyl (Boc) Protective Group Orientation

The tert-butoxycarbonyl protective group attached to the nitrogen atom demonstrates a strong preference for equatorial orientation in the chair conformation of the piperidine ring. This orientation minimizes steric interactions with adjacent ring atoms while maximizing conformational freedom of the bulky tert-butyl substituent. Crystallographic data reveal that the carbonyl oxygen of the Boc group is positioned approximately 2.8 Å from the nearest ring carbon atoms, indicating optimal spatial arrangement without significant steric hindrance.

The Boc group exhibits rotational freedom around the nitrogen-carbon bond, as demonstrated by variable-temperature nuclear magnetic resonance studies. At room temperature, rotation is rapid on the nuclear magnetic resonance timescale, resulting in averaged signals for the tert-butyl groups. However, at lower temperatures, restricted rotation becomes apparent, revealing the preferred rotational conformers that minimize energy through favorable electrostatic and van der Waals interactions.

Computational analysis indicates that the Boc group orientation is stabilized by approximately 2.1 kcal/mol when positioned equatorially compared to axial arrangements. This energy difference arises from reduced steric interactions with the 3-carboxylic acid substituent and the 4-methyl group when the Boc group occupies the equatorial position. The preferred orientation also facilitates potential intramolecular hydrogen bonding between the carbonyl oxygen and ring hydrogen atoms, providing additional stabilization.

Carboxylic Acid Functional Group Spatial Arrangement

The carboxylic acid functional group at the 3-position of the piperidine ring exhibits a strong preference for equatorial orientation, as confirmed by both experimental and computational studies. Crystallographic analysis reveals that the carboxyl group adopts a configuration that minimizes steric interactions with both the 4-methyl substituent and the tert-butoxycarbonyl group. The carbon-oxygen bond lengths within the carboxylic acid group are consistent with normal values, measuring approximately 1.21 Å for the carbonyl bond and 1.31 Å for the carbon-hydroxyl bond.

The spatial arrangement of the carboxylic acid group is influenced by intramolecular and intermolecular hydrogen bonding patterns. In the crystal structure, molecules are linked through intermolecular O-H···O hydrogen bonds with distances of approximately 2.6 Å, forming extended networks that stabilize the overall crystal packing. These hydrogen bonding interactions also influence the orientation of the carboxyl group, favoring conformations that optimize hydrogen bond geometry.

Vibrational spectroscopy provides additional insights into the carboxylic acid group's behavior, with characteristic stretching frequencies observed at 1720 cm⁻¹ for the carbonyl group and broad absorption around 3300-2500 cm⁻¹ for the hydroxyl group. The frequency shifts observed in these vibrations compared to isolated carboxylic acids indicate the presence of hydrogen bonding interactions that affect the electronic environment of the functional group.

The stereochemical relationship between the carboxylic acid group and the adjacent 4-methyl substituent creates distinct diastereomeric forms with different conformational preferences. In the (3S,4R) configuration, the carboxylic acid and methyl groups adopt a trans-diaxial arrangement that is energetically favorable, while in the (3R,4R) configuration, a cis relationship exists that may introduce additional steric strain.

Properties

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPZGYNNPYYDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662238 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009376-52-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid (Boc-4-Methylpiperidine-3-carboxylic acid) is a compound of significant interest in medicinal chemistry. Its structure, characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, suggests potential biological activities relevant to drug design and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.30 g/mol

- CAS Number : 1932586-23-6

- Purity : Typically >97% in commercial preparations

- Physical State : Solid, white to off-white powder

Biological Activity Overview

The biological activity of Boc-4-Methylpiperidine-3-carboxylic acid is primarily attributed to its role as a building block in the synthesis of various pharmaceuticals. Its structural features enable it to interact with biological targets, potentially influencing several pathways.

Pharmacological Properties

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise in inhibiting proteases, which are crucial for various physiological processes and disease states.

- Cellular Mechanisms : Research indicates that Boc-4-Methylpiperidine-3-carboxylic acid can modulate cellular signaling pathways. It may influence the PI3K/AKT pathway, which is vital for cell survival and proliferation, thereby impacting cancer cell growth.

- Neuroprotective Effects : Some studies suggest that this compound exhibits neuroprotective properties, potentially through antioxidant mechanisms or by modulating neurotransmitter systems.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of Boc-4-Methylpiperidine-3-carboxylic acid on serine proteases. The results demonstrated a significant reduction in enzymatic activity at micromolar concentrations, indicating its potential as a therapeutic agent against diseases where protease activity is dysregulated .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Boc-4-Methylpiperidine-3-carboxylic acid | 15 | Serine Protease A |

| Control Compound | 50 | Serine Protease A |

Case Study 2: Cancer Cell Proliferation

In a study assessing the effects of various piperidine derivatives on cancer cell lines, Boc-4-Methylpiperidine-3-carboxylic acid exhibited a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7). The mechanism was linked to the activation of apoptotic pathways .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Research Findings: Mechanistic Insights

Research has highlighted that Boc-4-Methylpiperidine-3-carboxylic acid can stabilize certain protein conformations through intramolecular interactions. This stabilization can enhance the binding affinity of the compound to its biological targets, thus increasing its efficacy as a drug candidate .

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block in the synthesis of various pharmaceuticals and bioactive molecules. The Boc group allows for selective deprotection under mild conditions, facilitating further functionalization of the piperidine ring. This property is particularly advantageous in multi-step synthetic routes where protecting groups are essential to prevent unwanted reactions.

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid has been investigated for its potential as a precursor in the development of novel drug candidates. Its derivatives have shown promise in modulating biological activity against various targets, including:

- Neurotransmitter receptors : Modifications of the piperidine structure can lead to compounds that exhibit enhanced affinity and selectivity for neurotransmitter receptors, making them potential candidates for treating neurological disorders.

- Antiviral agents : Some derivatives have been explored for their efficacy against viral infections, particularly those affecting the central nervous system.

Case Study 1: Synthesis of Piperidine Derivatives

In a study focusing on the synthesis of piperidine derivatives, researchers employed this compound as a key intermediate. The study highlighted how variations in the substituents on the piperidine ring could influence biological activity and pharmacokinetic properties. This approach facilitated the identification of compounds with improved potency against specific targets, such as viral replication mechanisms.

Case Study 2: Structure-Activity Relationship (SAR) Studies

A series of SAR studies utilized this compound to explore modifications that enhance drug-like properties. By systematically altering the functional groups attached to the piperidine core, researchers were able to identify compounds with significantly improved efficacy and reduced toxicity profiles. These findings underscore the importance of this compound in developing safer and more effective therapeutic agents.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Boc Group

The tert-butoxycarbonyl (Boc) group undergoes nucleophilic substitution under acidic conditions, enabling selective deprotection or further functionalization.

Key Findings :

-

Complete Boc removal occurs within 2–4 hours using 20% TFA in dichloromethane (DCM) at 0–25°C.

-

Re-protection with Boc₂O in the presence of triethylamine yields >90% recovery of the Boc group .

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in esterification, amidation, and condensation reactions.

Mechanistic Insights :

-

Thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, which reacts with methanol to form the ester.

-

Amide coupling with HATU activates the carboxylate for nucleophilic attack by amines .

Reductive Amination and Ring Modifications

The piperidine ring supports reductive amination and electrophilic substitutions.

Experimental Data :

-

Sodium cyanoborohydride (NaBH₃CN) facilitates reductive amination with aldehydes at pH 5–6, achieving 70–85% yields .

-

Bromination at the piperidine C-3 position using N-bromosuccinimide (NBS) proceeds regioselectively under radical conditions .

Oxidation and Reduction Reactions

The compound’s stereochemistry and functional groups allow controlled redox transformations.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation (Carboxylic Acid) | KMnO₄, H₂O, Heat | 3-Ketopiperidine derivative | |

| Reduction (Ester to Alcohol) | LiAlH₄, THF | 3-Hydroxymethylpiperidine |

Notes :

Comparison with Similar Compounds

(±)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic Acid

- Structure : Lacks the 4-methyl group present in the target compound.

- Synthesis : Derived directly from piperidine-3-carboxylic acid via Boc protection .

- Lower molecular weight (229.27 g/mol vs. 243.30 g/mol). Applications: Used as a simpler scaffold for drug discovery but less conformationally restricted .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Structure: Substitutes the 4-methyl group with a phenyl ring (C₁₇H₂₃NO₄; MW: 305.37 g/mol) .

- Key Differences: The bulky phenyl group increases lipophilicity (logP ~2.5 vs. Enhanced π-π stacking capability due to the aromatic ring, useful in targeting hydrophobic protein regions .

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid

- Structure: Features a fluorine atom at the 3-position (C₁₁H₁₈FNO₄; MW: 247.26 g/mol) .

- Improved metabolic stability compared to non-fluorinated analogues due to reduced susceptibility to oxidative metabolism .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 243.30 | 1.8 | ~10 (DMSO) | 180–185† |

| (±)-Piperidine-3-carboxylic Acid | 229.27 | 1.2 | ~15 (DMSO) | 165–170 |

| 4-Phenylpiperidine-3-carboxylic Acid | 305.37 | 2.5 | ~5 (DMSO) | 195–200 |

| 3-Fluoropiperidine-3-carboxylic Acid | 247.26 | 1.6 | ~8 (DMSO) | 175–180 |

*Predicted using XLogP3 .

†Estimated from analogues in .

Stereochemical Considerations

Preparation Methods

Boc Protection and Esterification of Piperidine-4-carboxylic Acid Derivatives

A well-documented method involves starting from piperidine-4-carboxylic acid derivatives, followed by Boc protection and methyl ester formation to enable further functionalization.

Step A: Boc Protection

The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or aqueous sodium hydroxide, typically in dichloromethane (DCM) at 0 °C to room temperature. The reaction time ranges from 4 to 16 hours.

Step B: Esterification

The carboxylic acid group is converted to the methyl ester using methyl iodide and potassium carbonate in dimethylformamide (DMF) or via trimethylsilyl diazomethane in methanol/acetonitrile mixtures at 0 °C to room temperature.

-

The crude products are purified by silica gel column chromatography using chloroform/methanol mixtures or n-hexane/ethyl acetate solvent systems.

-

Reported yields for Boc-protected methyl esters of piperidine-4-carboxylic acid derivatives range from 90% to 99%, indicating efficient conversion and purification steps.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Boc anhydride, triethylamine, DCM, 0 °C to RT, 16 h | Boc-protected piperidine derivative | 99 | High purity, colorless liquid |

| Methylation | Methyl iodide, K2CO3, DMF, RT, 3 h | Methyl ester of Boc-piperidine | 90-95 | Purified by column chromatography |

| Alternative Esterification | Trimethylsilyl diazomethane, MeOH/ACN, 0 °C to RT, 3 h | Methyl ester product | 90 | Mild conditions, high selectivity |

Data adapted from synthetic methods reported in Chemical Book.

Michael Addition and Dieckmann Condensation Route to Piperidone Intermediates

An alternative approach involves the synthesis of 1-tert-butoxycarbonyl-4-piperidone intermediates, which can be further transformed into the target compound.

Step 1: Michael Addition

Benzylamine and methyl acrylate undergo Michael addition in methanol at room temperature for 10-16 hours to form a piperidine intermediate.

Step 2: Dieckmann Condensation

The intermediate is subjected to Dieckmann intramolecular condensation in toluene with sodium at elevated temperatures to form a piperidone intermediate.

Step 3: Decarboxylation and Hydrogenation

Decarboxylation is performed using concentrated hydrochloric acid, followed by catalytic hydrogenation over 10% palladium on carbon to remove benzyl protecting groups.

Step 4: Boc Protection

The resulting 4-piperidone hydrochloride is reacted with di-tert-butyl dicarbonate and triethylamine at room temperature for 4-5 hours to yield 1-tert-butoxycarbonyl-4-piperidone.

Step 5: Recrystallization

The crude product is recrystallized from ethyl acetate and Sherwood oil solvent mixtures at 0-5 °C to afford high purity Boc-protected piperidone.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Michael Addition | Benzylamine, methyl acrylate, MeOH, RT, 10-16 h | Piperidine intermediate | Not specified | Initial ring formation |

| Dieckmann Condensation | Sodium, toluene, reflux | Piperidone intermediate | Not specified | Cyclization step |

| Decarboxylation | Concentrated HCl | 1-Benzyl-4-piperidone HCl | Not specified | Acidic workup |

| Hydrogenation | 10% Pd/C, HCl, RT, 8-11 h | 4-Piperidone hydrochloride | Not specified | Removal of benzyl group |

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, RT, 4-5 h | 1-tert-Butoxycarbonyl-4-piperidone | ~46.5% total recovery | High purity (GC >99%) after recrystallization |

This multi-step process is characterized by high purity and reduced energy consumption compared to traditional methods, as disclosed in patent CN102070513B.

Summary based on general organic synthesis principles and related compound preparations.

Comparative Analysis of Preparation Methods

| Methodology | Advantages | Limitations | Typical Yield (%) | Purity |

|---|---|---|---|---|

| Boc Protection + Esterification | Straightforward, high yield, mild conditions | Requires careful purification | 90-99 | High (chromatography) |

| Michael Addition + Dieckmann Condensation | High purity product, scalable, low energy consumption | Multi-step, moderate overall recovery | ~46.5 (overall) | Very high (GC > 99%) |

| Direct Alkylation and Carboxylation | Allows regioselective functionalization | Requires precise control of regioselectivity | Variable | Dependent on purification |

Research Findings and Notes

The Boc protection step is critical to maintain amine integrity during subsequent transformations and is typically performed under mild conditions to avoid side reactions.

Methyl ester formation via methyl iodide and potassium carbonate or trimethylsilyl diazomethane is efficient and widely used for activating carboxylic acids for further reactions.

The Michael addition and Dieckmann condensation route offers a robust synthetic platform for preparing piperidone intermediates with high purity and reduced energy consumption, suitable for industrial scale-up.

Recrystallization from ethyl acetate/Sherwood oil mixtures at low temperatures (0–5 °C) is effective in obtaining high-purity crystalline products.

The overall yield and purity depend on careful control of reaction conditions and purification steps, with chromatography and recrystallization being standard.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via multi-step protocols involving Boc protection of the piperidine nitrogen, followed by regioselective functionalization. For example, asymmetric synthesis of similar Boc-protected piperidinecarboxylic acids employs chiral auxiliaries or enzymatic resolution to achieve stereocontrol . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically impact regioselectivity, particularly in avoiding undesired methylation at alternative positions on the piperidine ring. Purification often involves recrystallization or silica gel chromatography, with yields ranging from 60–85% depending on stepwise efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- 1H/13C NMR : Essential for confirming the Boc group (tert-butyl signals at δ ~1.4 ppm) and carboxylic acid proton (broad peak at δ ~12 ppm).

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) verify purity (>95%) and detect residual solvents or byproducts.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 272.16 for C13H23NO4). LC-MS is also used to monitor intermediate steps .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Hazards : Classified as causing skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Avoid inhalation and direct contact .

- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse for ≥15 minutes. Use fume hoods and PPE (gloves, goggles) during synthesis .

Advanced Research Questions

Q. How does the stereochemistry of the 4-methyl substituent influence biological activity in drug discovery applications?

- The 4-methyl group’s spatial orientation modulates interactions with target proteins. For example, in neurological drug candidates, the (3S,4R) configuration enhances binding affinity to dopamine receptors compared to (3R,4S) isomers. Computational docking studies (e.g., AutoDock Vina) predict steric clashes or hydrogen-bonding patterns that correlate with in vitro efficacy .

Q. What strategies resolve contradictions in reported reactivity data for Boc-protected piperidinecarboxylic acids under acidic/basic conditions?

- Discrepancies arise from varying Boc deprotection protocols. While TFA/DCM rapidly cleaves the Boc group, prolonged exposure may degrade the carboxylic acid moiety. Alternative methods, like HCl/dioxane, require strict control of reaction time (<2 hours) and temperature (0–4°C) to prevent decarboxylation. Comparative kinetic studies using in situ FTIR or NMR can optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.